molecular formula C11H8FNO B111662 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 132407-65-9

1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B111662
CAS No.: 132407-65-9
M. Wt: 189.19 g/mol
InChI Key: OZPMLPOKUHSRIC-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a fluorophenyl group and an aldehyde functional group

Future Directions

Future research could focus on further elucidating the properties and potential applications of “1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde”. For example, studies could investigate its potential biological activity, its physical and chemical properties under various conditions, and its reactivity with different reagents .

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the formylation of 2-fluorophenylpyrrole using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents . Another method involves the use of acetonitrile and glacial acetic acid in the presence of platinum carbon and Raney nickel catalysts under high-pressure conditions .

Chemical Reactions Analysis

1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.

Comparison with Similar Compounds

1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(2-fluorophenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-10-5-1-2-6-11(10)13-7-3-4-9(13)8-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPMLPOKUHSRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=C2C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363411
Record name 1-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132407-65-9
Record name 1-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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